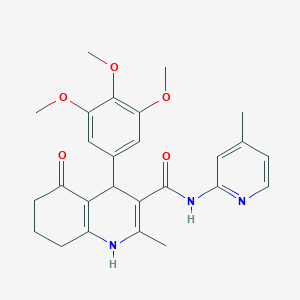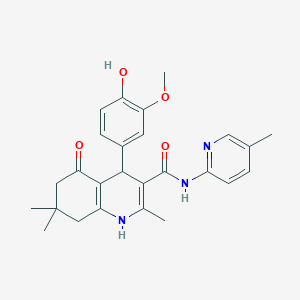
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "Compound X" and is known for its potential use in various fields, including medicine, pharmacology, and biotechnology.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, it is believed to exert its effects by binding to specific proteins and enzymes in the body. It has been found to bind to the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, it has been found to bind to specific proteins and enzymes in the body, making it a useful tool for protein purification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be ensured by recrystallization. It has also been extensively studied, and its effects are well-documented. However, it also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. In addition, its use in lab experiments may be limited by its cost and availability.
Direcciones Futuras
There are several future directions for research on Compound X. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use in the development of new drugs. Its ability to bind to specific proteins and enzymes makes it a promising tool for drug discovery. Finally, more research is needed to fully understand its effects on the body and to determine its potential use in other fields of scientific research.
Métodos De Síntesis
The synthesis of Compound X involves a multi-step process that starts with the reaction of 2-methylpyridine-4-carboxylic acid with ethyl acetoacetate to form 2-methyl-4-(2-oxoethyl)pyridine. This intermediate product is then reacted with 3,4,5-trimethoxybenzaldehyde to form 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. The purity of the final product is ensured by recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential use in various fields of scientific research. In pharmacology, it has been found to exhibit significant anti-inflammatory and analgesic properties. It has also shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. In biotechnology, Compound X has been used as a tool for protein purification due to its ability to bind to certain proteins. It has also been studied for its potential use in the development of new drugs.
Propiedades
Nombre del producto |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Fórmula molecular |
C26H29N3O5 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H29N3O5/c1-14-9-10-27-21(11-14)29-26(31)22-15(2)28-17-7-6-8-18(30)24(17)23(22)16-12-19(32-3)25(34-5)20(13-16)33-4/h9-13,23,28H,6-8H2,1-5H3,(H,27,29,31) |
Clave InChI |
SVAVCPQMWPWIFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)











![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)